molecular formula C71H134N4O32P2 B025765 Diphosphonopentaosylceramide CAS No. 103147-89-3

Diphosphonopentaosylceramide

Cat. No. B025765
M. Wt: 1617.8 g/mol
InChI Key: HYDZKGRJVPUAIP-ZKFCQCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphosphonopentaosylceramide (DPPC) is a type of glycosphingolipid that has been found to have various biochemical and physiological effects. This molecule is composed of a ceramide backbone, which is a type of lipid, and five sugar residues. DPPC has been the subject of scientific research due to its potential applications in various fields, including immunology, cancer research, and drug delivery.

Mechanism Of Action

The mechanism of action of Diphosphonopentaosylceramide involves its interaction with various proteins and enzymes in the body. Diphosphonopentaosylceramide has been found to bind to natural killer cell receptors, which activates these cells and enhances their ability to kill cancer cells. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells by activating various intracellular signaling pathways.

Biochemical And Physiological Effects

Diphosphonopentaosylceramide has various biochemical and physiological effects. It has been found to modulate the immune system by activating natural killer cells and enhancing their cytotoxicity. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.

Advantages And Limitations For Lab Experiments

The advantages of using Diphosphonopentaosylceramide in lab experiments include its ability to target specific cells and tissues, its ability to activate natural killer cells, and its potential as a drug delivery system. However, there are also limitations to using Diphosphonopentaosylceramide in lab experiments, including its cost and the difficulty in synthesizing large quantities of Diphosphonopentaosylceramide.

Future Directions

There are several future directions for research involving Diphosphonopentaosylceramide. One potential area of research is the development of Diphosphonopentaosylceramide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of Diphosphonopentaosylceramide and its potential applications in immunology and cancer research. Furthermore, the synthesis of Diphosphonopentaosylceramide in large quantities and at a lower cost could lead to more widespread use of this molecule in scientific research.

Synthesis Methods

The synthesis of Diphosphonopentaosylceramide involves the sequential addition of sugar residues to a ceramide backbone. This process can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Enzymatic synthesis is preferred due to its ability to produce high yields of Diphosphonopentaosylceramide with high purity and specificity.

Scientific Research Applications

Diphosphonopentaosylceramide has been found to have various applications in scientific research. In immunology, Diphosphonopentaosylceramide has been shown to play a role in the activation of natural killer cells, which are important components of the immune system. Additionally, Diphosphonopentaosylceramide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.

properties

CAS RN

103147-89-3

Product Name

Diphosphonopentaosylceramide

Molecular Formula

C71H134N4O32P2

Molecular Weight

1617.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid

InChI

InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1

InChI Key

HYDZKGRJVPUAIP-ZKFCQCNZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O

synonyms

3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer
aminophosphonoglycophospholipid SGL II
bis(2-aminoethylphosphono)pentaoside
diphosphonopentaosylceramide
SGL-II

Origin of Product

United States

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